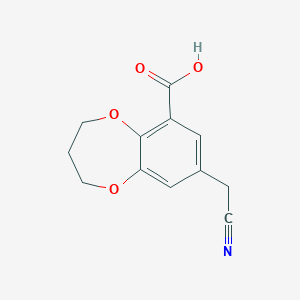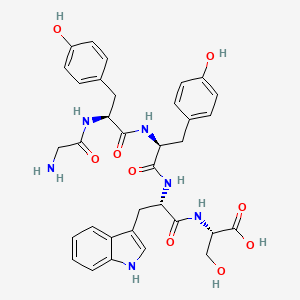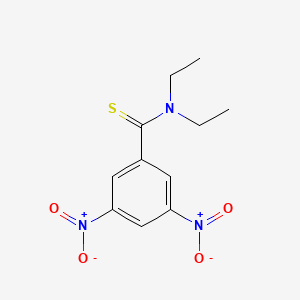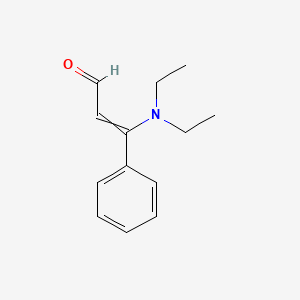![molecular formula C8H8ClNOS B14222807 Acetamide, N-[(4-chlorophenyl)thio]- CAS No. 532931-64-9](/img/structure/B14222807.png)
Acetamide, N-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(4-chlorophenyl)thio]- is a chemical compound with the molecular formula C₈H₈ClNO. It is also known by other names such as 4-Chloroacetanilide and N-(4-Chlorophenyl)acetamide . This compound is primarily used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{4-Chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-[(4-chlorophenyl)thio]-} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[(4-chlorophenyl)thio]- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroacetanilide: Similar structure but lacks the thio group.
N-(4-Bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Nitrophenyl)acetamide: Contains a nitro group instead of chlorine.
Uniqueness
Acetamide, N-[(4-chlorophenyl)thio]- is unique due to the presence of both the acetamide and thio groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
532931-64-9 |
|---|---|
Formule moléculaire |
C8H8ClNOS |
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C8H8ClNOS/c1-6(11)10-12-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
Clé InChI |
UPTVSLFXVMMJJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NSC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)









